molecular formula C22H23NO4 B2644123 (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 869077-41-8

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No. B2644123
CAS RN: 869077-41-8
M. Wt: 365.429
InChI Key: NDDWOLQPFCUPEY-MOSHPQCFSA-N
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Description

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.
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Scientific Research Applications

Sila-Analogues of σ Ligands The compound and its derivatives, such as 4-methoxybenzyl (2a), are identified as high-affinity, selective σ ligands. These sila-analogues were synthesized and studied for their structural properties and affinities for various central nervous system receptors, including σ, 5-HT1A, 5-HT2A, α1, α2, M, D2. The study of their σ affinities revealed that the silicon atom replacement in the carbon spirocenter significantly impacts their pharmacological properties (Tacke et al., 2003).

PIM1 Inhibitor and PET Probe Development (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, a derivative of the compound, was synthesized and recognized for its potent and selective inhibition of proviral integration site in moloney murine leukemia virus kinase 1 (PIM1) with significant potential. This compound was also developed as a new potential PET probe for imaging the enzyme PIM1, showcasing its applicability in advanced diagnostic imaging (Gao et al., 2013).

Antioxidant Activity Benzofuran derivatives, including the compound in focus, were synthesized through a Strecker-type reaction and exhibited significant antioxidant activity. The antioxidant potential was measured using DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays, indicating the compound's therapeutic potential as an antioxidant (Ezzatzadeh & Hossaini, 2018).

Kinetic and Thermodynamic Acidities The compound was involved in a study assessing the kinetic and thermodynamic acidities of substituted 1-benzyl-1-methoxy-2-nitroethylenes. This research provided insights into the reactivity and stability of the compound under various conditions, relevant for its potential applications in chemical synthesis and drug development (Bernasconi et al., 2003).

Insecticidal Properties Derivatives of the compound were synthesized and tested for their insecticidal properties against pests like Boophilus microplus and Tribolium confusum. These studies highlight the potential of the compound and its derivatives in developing new insecticidal agents (Nair et al., 1986).

properties

IUPAC Name

(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-26-16-7-5-15(6-8-16)13-20-21(25)17-9-10-19(24)18(22(17)27-20)14-23-11-3-2-4-12-23/h5-10,13,24H,2-4,11-12,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDWOLQPFCUPEY-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one

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